N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide

Catalog No.
S11376714
CAS No.
6358-10-7
M.F
C20H25N3O2S
M. Wt
371.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetr...

CAS Number

6358-10-7

Product Name

N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide

IUPAC Name

N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C20H25N3O2S/c1-4-20(2,3)13-5-6-14-15(11-13)26-19(16(14)17(21)24)23-18(25)12-7-9-22-10-8-12/h7-10,13H,4-6,11H2,1-3H3,(H2,21,24)(H,23,25)

InChI Key

HRXWOQMFFZXASA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=NC=C3

N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide is a complex organic compound with the molecular formula C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S and a molecular weight of approximately 360.47 g/mol. The structure features a pyridine ring and a benzothiophene moiety, which contribute to its potential biological activity. This compound is characterized by the presence of a carbamoyl group and a branched alkyl chain, specifically 2-methylbutan-2-yl, which may influence its solubility and interactions in biological systems .

The chemical reactivity of N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide can be analyzed through various types of reactions:

  • Hydrolysis: The amide bond can undergo hydrolysis in the presence of water, leading to the formation of the corresponding carboxylic acid and amine.
  • Acylation: The compound can react with acyl chlorides or anhydrides to form new amides.
  • Reduction: The carbonyl group in the carbamoyl moiety may be reduced to an amine under suitable conditions.

These reactions are significant for synthetic applications and modifications of the compound for enhanced biological activity.

Preliminary studies indicate that compounds similar to N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide exhibit various biological activities, including:

  • Anticancer Properties: Compounds containing benzothiophene structures have been associated with anticancer activities due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Effects: Some derivatives show promise as antimicrobial agents against various pathogens.

Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide typically involves several key steps:

  • Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Carbamoyl Group: This step often involves reacting an amine with a carbonyl compound (such as isocyanates) to form the desired carbamide linkage.
  • Pyridine Functionalization: The final step includes attaching the pyridine ring through nucleophilic substitution or other coupling methods.

The exact conditions and reagents used can vary based on desired yields and purity levels.

N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical Research: It can be utilized in studies exploring structure–activity relationships in medicinal chemistry.

Interaction studies are crucial to understanding how N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide interacts with biological targets:

  • Protein Binding Studies: Assessing how well the compound binds to specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Tests: Evaluating its potential as an inhibitor for enzymes involved in disease pathways can reveal therapeutic applications.

Several compounds share structural features with N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-(Trifluoromethyl)phenylcarbamoylpyridineContains a pyridine ring and a carbamoyl groupAnticancer properties
4-Aminobenzothiophene derivativesBenzothiophene core with amino substituentsAntimicrobial activity
Pyridinylbenzothiazole compoundsPyridine and benzothiazole moietiesAnticancer effects

The uniqueness of N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide lies in its specific alkyl substitution and combination of functional groups that may enhance its solubility and bioavailability compared to other similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

371.16674822 g/mol

Monoisotopic Mass

371.16674822 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-09

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